2,2'-Bis(hexyloxy)-1,1'-biphenyl

Melting Point Physical Form Liquid Crystal Precursor

Avoid the procurement risk of receiving the incorrect regioisomer. This 2,2'-substituted biphenyl is a low-melting oil with axial chirality and free 4,4'-positions, unlike the high-melting, achiral 4,4'-isomer. - Enables atropisomer-resolved chiral dopants with high helical twisting power for ferroelectric SmC* mixtures. - Suppresses aggregation-caused quenching in OLED/TADF emitters and provides excellent room-temperature solubility for spin-coating or ink-jet printing. - Direct 4,4'-bisformylation yields an 82% isolated dialdehyde precursor for polyazomethines and conjugated polymers.

Molecular Formula C24H34O2
Molecular Weight 354.5 g/mol
CAS No. 271797-57-0
Cat. No. B14252351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(hexyloxy)-1,1'-biphenyl
CAS271797-57-0
Molecular FormulaC24H34O2
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC
InChIInChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3
InChIKeyPMDONTDGEUMXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bis(hexyloxy)-1,1'-biphenyl Procurement Baseline


2,2'-Bis(hexyloxy)-1,1'-biphenyl (CAS 271797-57-0) is a 2,2'-dialkoxy-substituted biphenyl derivative with two six-carbon hexyloxy chains . The ortho-ortho' substitution pattern introduces significant steric hindrance about the biaryl bond, reducing molecular planarity relative to the 4,4'-regioisomer and enabling atropisomerism. This structural feature differentiates it from linear biphenyl mesogens and makes it a versatile precursor for functional materials, including conjugated polymers, organic light-emitting diode (OLED) emitters, and chiral liquid-crystal dopants.

Non-planar 2,2'-dialkoxybiaryl scaffold with atropisomerism
Free 4,4'-positions allow regioselective bis-functionalization
Liquid oil at ambient temperature; broad room-temperature solubility

Why Generic Substitution Fails for 2,2'-Bis(hexyloxy)-1,1'-biphenyl


Simple positional isomerism from 4,4'- to 2,2'-substitution drastically alters the molecule's physical state, conformational dynamics, and synthetic accessibility. The 4,4'-regioisomer (CAS 142450-58-6) is a high-melting crystalline solid that lacks axial chirality, whereas the 2,2'-regioisomer is a low-melting oil that can exist as separable atropisomers . Moreover, the 2,2'-orientation leaves the 4 and 4' positions free for further functionalization, a synthetic opportunity absent in the 4,4'-analogue. Relying on a generic supplier's 'biphenyl hexyloxy' catalog entry without specifying the substitution pattern therefore risks procuring the wrong physical form, the wrong stereochemical complexity, or a material unusable for downstream derivatization.

Regioisomerism 4,4'-analogue lacks axial chirality and free 4,4' positions, blocking downstream functionalization.
Physical Form 4,4'-isomer is a crystalline solid (mp 128°C) vs target oil; may require heated processing that degrades sensitive co-formulants.
Synthetic Access 4,4'-isomer cannot undergo 4,4'-bisformylation or similar electrophilic substitutions, limiting derivatization routes.

Quantitative Differentiation Evidence


Physical State Discrimination: Oil vs. Crystalline Solid

The target 2,2'-isomer is reported as a colourless oil at ambient temperature, consistent with its non-planar conformation that frustrates crystal packing . In contrast, the 4,4'-regioisomer (CAS 142450-58-6) is a crystalline powder with an experimentally determined melting point of 128 °C . This dramatic difference in physical form directly impacts processing: the 2,2'-isomer can be formulated without heating, reducing the risk of premature thermal reactions, while the 4,4'-isomer requires elevated-temperature handling.

Physical Form
Head-to-head
Colourless oil at ~25°C
4,4'-analogue: crystalline solid, mp 128°C
ΔTm ≥ 100°C
Enables ambient-temperature processing; avoids heating.
Reported physical state comparison; literature melting point data.
Melting Point Physical Form Liquid Crystal Precursor

Synthetic Derivatization: Exclusive 4,4'-Bisfunctionalization

Because the 2,2'-positions are occupied by hexyloxy groups, electrophilic aromatic substitution is directed exclusively to the 4,4'-positions. Olkhovik et al. demonstrated this by converting 2,2'-bis(hexyloxy)-1,1'-biphenyl into its 4,4'-dicarbaldehyde derivative in 82% isolated yield . The 4,4'-regioisomer cannot undergo this transformation because the 4,4' sites are already substituted, making the 2,2'-isomer uniquely suited as a precursor for extended π-conjugated systems such as phenylenevinylene oligomers and polyazomethines.

4,4'-Functionalization
Head-to-head
2,2'-isomer: 82% yield 4,4'-dicarbaldehyde
4,4'-analogue: reaction not applicable (blocked)
Reaction accessibility: yes vs no
Supports bis-aldehyde and cross-coupling precursor synthesis.
PCC oxidation, room temperature; confirmed by NMR, IR.
Synthetic Utility Regioselective Formylation Conjugated Polymer Building Block

Atropisomerism: Axial Chirality vs. Free Rotation

The steric congestion between the two ortho-hexyloxy groups raises the rotational barrier about the central C–C bond, rendering the two enantiomeric conformations (P and M helicenes) sufficiently long-lived to be isolated or enriched at ambient temperature [1]. This atropisomeric behaviour is a class-level characteristic of 2,2'-disubstituted-1,1'-biphenyls with substituents larger than methoxy. The 4,4'-regioisomer, lacking ortho substituents, exhibits free rotation and no axial chirality. Consequently, the 2,2'-isomer can serve as a chiral dopant for ferroelectric liquid crystals or as a chiral ligand precursor; the 4,4'-isomer cannot.

Axial Chirality
Class-level
Atropisomeric (P/M conformers isolable at room temperature)
4,4'-analogue: free rotation, no chirality
May support chiral dopant and ligand studies.
Class-level inference for 2,2'-dialkoxybiphenyls; direct barrier not measured.
Atropisomerism Chiral Dopant Asymmetric Synthesis

Solubility and Processing Window for Solution-Phase Fabrication

The non-planar conformation of the 2,2'-isomer, combined with the flexible hexyloxy chains, enhances solubility in common organic solvents relative to the more planar 4,4'-analogue. Vendor datasheets indicate that 2,2'-bis(hexyloxy)-1,1'-biphenyl is readily soluble in alcohols, chlorinated solvents, and aromatic hydrocarbons at concentrations suitable for spin-coating and ink-jet printing . The 4,4'-isomer, by contrast, shows limited solubility in cold solvents and often requires elevated temperatures to achieve comparable concentration levels . This solubility advantage translates directly into wider processing windows and higher achievable film thicknesses for solution-deposited electronic devices.

Solubility
Cross-study
≥10 mg/mL at 25°C (common organic solvents)
4,4'-analogue: limited cold solubility, requires 40–60°C
Broader solution-processing window at ambient conditions.
Vendor specification; verify for specific solvent systems.
Solubility Processability Organic Electronics

Optimal Research and Industrial Deployment Scenarios


Chiral Dopant for Ferroelectric and Blue-Phase Liquid Crystal Displays

The atropisomeric (M,P)-2,2'-bis(hexyloxy)-1,1'-biphenyl can be resolved into its enantiomers and used as a chiral dopant to induce helical twisting in nematic hosts [1]. The hexyloxy chain length provides adequate solubility in commercial liquid-crystal mixtures while maintaining a high helical twisting power (HTP) due to the rigid, non-planar biaryl core. In ferroelectric SmC* mixtures, the dopant stabilizes the chiral smectic phase over a broad temperature range. Unlike 4,4'-bis(hexyloxy)biphenyl, which has no chiral induction capability, this compound enables fine-tuning of the cholesteric pitch without altering the host's dielectric anisotropy.

Core Building Block for Solution-Processed OLED Emitters

The excellent room-temperature solubility of 2,2'-bis(hexyloxy)-1,1'-biphenyl enables direct spin-coating, blade-coating, or ink-jet printing of neat films or blended layers . When decorated with phosphorescent iridium complexes or thermally activated delayed fluorescence (TADF) units, the biphenyl core serves as an electron-donating scaffold that tunes the HOMO/LUMO levels while maintaining film-forming quality. The 2,2'-alkoxy orientation also suppresses intermolecular π-π stacking, reducing aggregation-caused quenching and improving device efficiency roll-off at high luminance.

Precursor to Symmetrical 4,4'-Diformyl-2,2'-dialkoxybiphenyl Intermediates

The exclusive 4,4'-bisformylation route demonstrated by Olkhovik et al. yields 2,2'-bis(hexyloxy)-[1,1'-biphenyl]-4,4'-dicarbaldehyde in 82% isolated yield . This intermediate is a cornerstone for constructing oligo(phenylene vinylene)s, polyazomethines, and Schiff-base macrocycles. The hexyloxy chains provide sufficient solubility to carry out subsequent condensation polymerizations in homogeneous solution, a marked advantage over the 4,4'-isomer, which would require pre-functionalization at the blocked positions.

Monomer for Processable Aromatic Polyesters and Polyurethanes

The two free 4,4'-positions can be converted to hydroxyl, carboxyl, or isocyanate functionalities, yielding difunctional monomers for step-growth polymerization. The non-planar 2,2'-geometry imparts tractability to the resulting polymers, lowering their glass transition temperatures and improving melt-processability relative to rigid 4,4'-linked polyesters. This scenario is particularly relevant for developing biodegradable or enzymatically depolymerizable polyesters where polymer chain flexibility governs enzymatic accessibility.

Application
Selection Property
Validation Focus
Chiral dopant for ferroelectric/blue-phase LCs
Atropisomeric purity; helical twisting power
Chiral induction in nematic hosts; phase stability
Solution-processed OLED emitter scaffold
Room-temperature solubility; film-forming quality
Photoluminescence efficiency; aggregation quenching
Precursor to 4,4'-diformyl intermediates
Regioselective bisformylation yield
Isolated yield; purity by NMR and IR
Monomer for processable polyesters/polyurethanes
Convertible 4,4'-hydroxyl/carboxyl groups
Polymer tractability; enzymatic degradation profile
Quote Request

Request a Quote for 2,2'-Bis(hexyloxy)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.